

CY5-N3 Azide: A Technical Guide for Advanced Cellular Imaging and Bioconjugation

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CY5-N3
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This guide provides an in-depth overview of **CY5-N3** azide, a fluorescent dye widely utilized in biological research for cellular imaging and molecular labeling. **CY5-N3** is a member of the cyanine dye family, known for its brightness and photostability in the red spectral region. Its azide functional group enables covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific conjugation method. This document outlines the core properties of **CY5-N3** azide, detailed experimental protocols for its application, and a visual representation of the experimental workflow.

Core Properties of CY5-N3 Azide Variants

Several variants of **CY5-N3** azide are commercially available, primarily differing in their water solubility due to the presence of sulfo groups. The choice of variant depends on the specific experimental requirements, such as the solvent system and the nature of the target biomolecule.

Property	Sulfo-Cyanine5-azide (CY5-N3)	Cyanine5-azide (free cation)
Molecular Formula	C36H46N6O7S2[1] or C36H46N6O7S[2]	C35H45N6O[3]
Molecular Weight	738.92 g/mol [2][4][5]	565.78 g/mol [3]
CAS Number	1621101-43-6[1][2]	Not specified in the provided results.
Excitation Wavelength (λ_{ex})	~646 nm[2][3]	646 nm[3]
Emission Wavelength (λ_{em})	~662 nm[2][3]	662 nm[3]
Extinction Coefficient (ϵ)	250,000 L·mmol ⁻¹ ·cm ⁻¹ (after click reaction)[3]	250,000 L·mmol ⁻¹ ·cm ⁻¹ (after click reaction)[3]
Appearance	Brown to reddish-brown solid[2] or blue powder[3]	Blue powder[3]
Solubility	Soluble in DMSO, DMF[3][4]	Soluble in DMSO, DMF, Dichloromethane; Insoluble in water[3]

Experimental Protocols

The following are generalized protocols for the use of **CY5-N3** azide. It is recommended to optimize these protocols for specific experimental contexts.

Stock Solution Preparation

Proper preparation of a stock solution is critical for accurate and reproducible results.

- Solvent Selection: Dissolve **CY5-N3** azide in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4] Sonication may be used to aid dissolution.[4]
- Concentration: Prepare a stock solution with a concentration in the range of 1–10 mM.[4]

- Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] Store at -20°C or -80°C in the dark.[2][4] The solution is stable for up to 6 months when stored at -80°C.[6]

Biomolecule Labeling via Click Chemistry

CY5-N3 azide can be conjugated to alkyne-containing biomolecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.

a) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient but requires a copper catalyst, which can be cytotoxic.

- Reaction Mixture Preparation: In a suitable reaction buffer (e.g., PBS or Tris-HCl, pH 7.4), combine the alkyne-modified biomolecule with **CY5-N3** azide.[4]
- Catalyst Addition: Add a copper (I) source, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[2][4] A copper ligand such as TBTA can be included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[2]
- Incubation: Incubate the reaction mixture at room temperature for 30–60 minutes with gentle stirring.[4]
- Purification: Remove unreacted dye and catalyst from the labeled biomolecule using methods such as molecular sieve chromatography or ultrafiltration.[4]

b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free)

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging.

- Target Preparation: Prepare the target biomolecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[6]
- Reaction Setup: Mix **CY5-N3** azide with the strained alkyne-modified biomolecule in a reaction buffer (e.g., PBS, pH 7.4).[4]
- Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature.[4]

- Purification: Purify the labeled biomolecule as described for CuAAC.

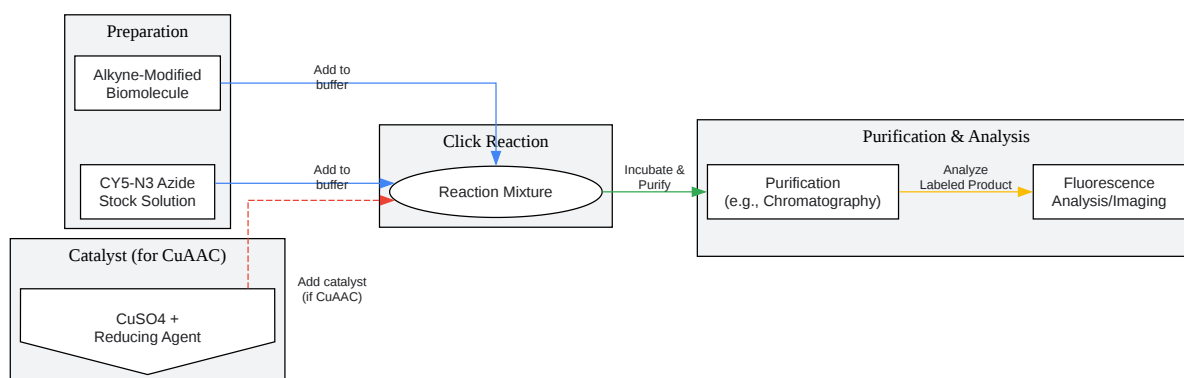
Cell and Tissue Imaging

CY5-N3 azide is cell-membrane permeable and can be used for live-cell imaging.[\[2\]](#)

- Cell Labeling: Live or fixed cells can be labeled with **CY5-N3**-conjugated biomolecules or directly via in situ click chemistry.[\[4\]](#)
- Washing: After incubation, wash the cells with PBS to remove any unbound dye and reduce background fluorescence.[\[4\]](#)
- Tissue Staining: For tissue imaging, stain tissue sections with **CY5-N3**-labeled probes.[\[4\]](#)
- Washing: Thoroughly wash the tissue sections to remove excess dye.[\[4\]](#)
- Fluorescence Microscopy: Analyze the fluorescence signal using a confocal or fluorescence microscope with a filter set appropriate for CY5 (excitation ~646 nm, emission ~662 nm).[\[4\]](#)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a biomolecule with **CY5-N3** azide using click chemistry.



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Caption: General workflow for biomolecule labeling using **CY5-N3** azide via click chemistry.

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- To cite this document: BenchChem. [CY5-N3 Azide: A Technical Guide for Advanced Cellular Imaging and Bioconjugation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13389579/docs#cy5-n3-azide-a-technical-guide-for-advanced-cellular-imaging-and-bioconjugation\]](https://www.benchchem.com/product/b13389579/docs#cy5-n3-azide-a-technical-guide-for-advanced-cellular-imaging-and-bioconjugation)

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